C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Wissenschaftliche Forschungsanwendungen
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves several steps. One common method is the reaction of 1H-naphtho[2,3-d]imidazole with methylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine can be compared with other imidazole derivatives such as:
1H-naphtho[2,3-d]imidazole: Similar in structure but lacks the methylamine group.
1H-imidazole: A simpler structure with a broader range of applications.
2-methyl-1H-imidazole: Contains a methyl group at a different position, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves the reaction of 1H-Naphtho[2,3-d]imidazole with formaldehyde and methylamine.", "Starting Materials": [ "1H-Naphtho[2,3-d]imidazole", "Formaldehyde", "Methylamine" ], "Reaction": [ "1. Dissolve 1H-Naphtho[2,3-d]imidazole in a suitable solvent such as ethanol or methanol.", "2. Add formaldehyde to the solution and stir for several hours at room temperature.", "3. Slowly add methylamine to the reaction mixture and continue stirring for several more hours.", "4. Heat the reaction mixture to reflux for several hours to complete the reaction.", "5. Cool the reaction mixture and filter the resulting solid.", "6. Wash the solid with a suitable solvent and dry under vacuum to obtain the final product, C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine." ] } | |
CAS-Nummer |
435342-02-2 |
Molekularformel |
C12H13Cl2N3 |
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H |
InChI-Schlüssel |
KXPFSPXDZIMEIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.